molecular formula C20H19N3O4S B2572525 N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide CAS No. 919854-51-6

N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide

Cat. No. B2572525
M. Wt: 397.45
InChI Key: PJACFQZATPFWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1-GEF Trio. The RAC1-GEF Trio is a protein complex that plays a crucial role in regulating cell growth, differentiation, and migration. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

Antidiabetic Potential

Research indicates the synthesis of isoindoline-1,3-dione analogues, including compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide, demonstrating significant antihyperglycemic activity. These compounds have been identified as potential leads for the development of new antidiabetic drugs due to their ability to reduce serum glucose levels effectively when compared to reference drugs like gliclazide (Eissa, 2013).

Antitubercular Activity

Another study explored the synthesis of derivatives incorporating the indole nucleus, focusing on their potential as antitubercular agents. One compound, in particular, demonstrated promising activity against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting its utility in developing new therapeutic agents for tuberculosis treatment (Purushotham & Poojary, 2018).

Antiallergic Agents

Compounds featuring the indole nucleus have been synthesized and evaluated for their antiallergic properties. Some of these compounds have shown potent activity in preventing systemic anaphylaxis in animal models, highlighting their potential as novel antiallergic agents (Shigenaga et al., 1993).

Anticancer and Antimicrobial Agents

Derivatives of N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide have been investigated for their anticancer and antimicrobial properties. Some synthesized compounds have shown good inhibitory activity against various bacterial strains and potential anticancer activities, suggesting their application in developing new treatments for infections and cancer (Nadhum & Mohammed, 2020).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-16-6-1-2-7-17(16)20(25)23(19)11-12-28(26,27)22-10-9-14-13-21-18-8-4-3-5-15(14)18/h1-8,13,21-22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJACFQZATPFWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide

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